2,8-Dimethoxy-4-methyl-7-nitroquinoline
Description
Structure
3D Structure
Properties
CAS No. |
50553-72-5 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2,8-dimethoxy-4-methyl-7-nitroquinoline |
InChI |
InChI=1S/C12H12N2O4/c1-7-6-10(17-2)13-11-8(7)4-5-9(14(15)16)12(11)18-3/h4-6H,1-3H3 |
InChI Key |
IQTUPFLBKIBOED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 2,8 Dimethoxy 4 Methyl 7 Nitroquinoline
Transformations of the Nitro Group (–NO₂)
The nitro group is a versatile functional group that can undergo a range of transformations, most notably reduction to an amino group, which is a critical step in the synthesis of various biologically active compounds. Additionally, under specific conditions, the nitro group can participate in more complex substitution reactions.
The conversion of the 7-nitro group to a 7-amino group is a fundamental transformation, yielding 7-amino-2,8-dimethoxy-4-methylquinoline. This transformation can be achieved through several reducing agents and methodologies, each with its own set of advantages and specificities.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. For the reduction of nitroquinolines, palladium on carbon (Pd/C) is a commonly used catalyst. masterorganicchemistry.comnuph.edu.uaeurekaselect.com This heterogeneous catalysis method offers clean reaction profiles and high yields. The reaction involves the use of hydrogen gas (H₂) as the reductant in the presence of the Pd/C catalyst. The process is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, at moderate temperatures and pressures. mdpi.com The palladium surface adsorbs both the hydrogen gas and the nitroquinoline derivative, facilitating the transfer of hydrogen atoms to the nitro group, leading to its reduction. The general reaction is depicted below:
Reaction Scheme for Catalytic Hydrogenation 2,8-Dimethoxy-4-methyl-7-nitroquinoline + 3 H₂ --(Pd/C, Solvent)--> 7-Amino-2,8-dimethoxy-4-methylquinoline + 2 H₂O
Ar-NO₂ + 3 SnCl₂ + 7 H⁺ → Ar-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Activation of Vicinal Positions by the Nitro Group
The nitro group (–NO₂) at the C-7 position of the quinoline (B57606) ring is a powerful electron-withdrawing group, which significantly reduces the electron density of the aromatic system. nih.gov This deactivation has a profound effect on the molecule's reactivity, particularly concerning nucleophilic attacks. The strong electron-withdrawing nature of the nitro group activates the scaffold for nucleophilic attack, especially at positions vicinal (adjacent) to it. nih.gov
In the structure of this compound, the positions ortho to the C-7 nitro group are C-6 and C-8. Consequently, these positions are rendered more electrophilic and become susceptible to attack by nucleophiles. This principle is a cornerstone of nucleophilic aromatic substitution reactions on nitro-substituted aromatic rings. nih.gov The addition of a nucleophile to the electron-deficient ring is often the rate-limiting step in such reactions. nih.gov The activation facilitates the introduction of a variety of functionalities into the quinoline framework, provided a suitable reaction pathway is available. nih.gov
Reactions Involving Methoxy (B1213986) (–OCH₃) Substituents
The two methoxy groups at the C-2 and C-8 positions represent potential sites for O-dealkylation (demethylation) to yield the corresponding hydroxyquinolines. Converting a methoxy group to a hydroxyl group can be challenging due to the stability of the methyl ether. chem-station.com However, several established methods can achieve this transformation under specific, often harsh, conditions. chem-station.com
Research on analogous compounds, such as 2,4-dimethoxyquinolines, has demonstrated the feasibility of selective demethylation. rsc.org The choice of reagent and reaction conditions can influence which methoxy group is cleaved, potentially allowing for the synthesis of regioisomeric products. rsc.org Common reagents for O-demethylation include strong Lewis acids, Brønsted acids, and nucleophilic agents like thiols. chem-station.com
| Reagent/Method | Description | Typical Conditions | Reference |
|---|---|---|---|
| Boron tribromide (BBr₃) | A strong and highly effective Lewis acid for cleaving aryl methyl ethers. The reaction proceeds via the formation of a complex between the ether oxygen and the boron atom. | Low temperatures (e.g., -78°C to 0°C) in an inert solvent like dichloromethane (B109758), followed by gradual warming. | chem-station.com |
| Hydrobromic Acid (HBr) | A strong Brønsted acid where the oxygen atom is protonated, followed by nucleophilic attack of the bromide ion on the methyl group. | Heating the substrate directly in concentrated (e.g., 47%) aqueous HBr, often at temperatures around 130°C. | chem-station.com |
| Thiolate Anions (e.g., EtS⁻) | A nucleophilic demethylation method that avoids the use of strong acids. The thiolate anion acts as a soft nucleophile to attack the methyl group. | Heating with an alkyl thiol (like ethanethiol (B150549) or dodecanethiol) in the presence of a base (e.g., NaOH) in a high-boiling solvent such as NMP or DMSO. | chem-station.comrsc.org |
| Aluminum Chloride (AlCl₃) | A strong Lewis acid, though typically less reactive than BBr₃. It can be effective for demethylation, often requiring heat. | Heating the substrate with AlCl₃ in a solvent like dichloromethane or acetonitrile. | chem-station.com |
Reactivity of the Methyl (–CH₃) Group
The methyl group at the C-4 position is a key site for functional group transformation, primarily through oxidation. Theoretical considerations suggest that in the oxidation of methylquinolines, the methyl group is attacked first, before the aromatic rings. pvamu.edu This chemoselectivity allows for the conversion of the methyl group into either an aldehyde (quinoline-4-carbaldehyde) or a carboxylic acid (quinoline-4-carboxylic acid) functionality.
The synthesis of quinoline-4-carbaldehydes can be achieved using metal-free and mild reaction conditions. researchgate.net A convenient protocol utilizes hypervalent iodine(III) reagents, which demonstrate good functional group tolerance and high chemoselectivity for the methyl group. researchgate.net For the synthesis of the corresponding carboxylic acid, more classical oxidation methods are often employed. pvamu.edu The catalytic liquid-phase oxidation of 4-methylquinoline (B147181) to quinoline-4-carboxylic acid has been successfully demonstrated. pvamu.edu Other methods include a two-step oxidation procedure for the transformation of a methyl group to a carboxylic acid on the quinoline ring. researchgate.net
| Target Functionality | Reagent/Method | Description | Reference |
|---|---|---|---|
| Aldehyde (Carbaldehyde) | Hypervalent iodine(III) reagents (e.g., PIDA) | A metal-free, chemoselective oxidation that proceeds under mild conditions to yield the corresponding aldehyde with good functional group tolerance. | researchgate.net |
| Carboxylic Acid | Catalytic Liquid-Phase Oxidation | Involves the use of a catalyst (e.g., Selenium) and an oxidizing agent like sulfuric acid to convert the methyl group to a carboxylic acid. | pvamu.edu |
| Carboxylic Acid | Chromic Acid (CrO₃) | A strong oxidizing agent historically used for the oxidation of alkyl side chains on aromatic rings to carboxylic acids. | pvamu.edu |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Under vigorous conditions, KMnO₄ can oxidize alkyl groups. However, care must be taken as it can also open the benzene (B151609) ring of the quinoline system. | pharmaguideline.com |
Nucleophilic Aromatic Substitution on the Quinoline Ring
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for modifying aromatic rings, but it requires specific conditions: the ring must be electron-poor, and it must possess a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com The reaction is significantly accelerated by the presence of strong electron-withdrawing groups, like a nitro group, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org
While this compound itself does not have a typical leaving group for SₙAr, its analogues containing a halogen would be highly susceptible to this reaction. The C-7 nitro group would strongly activate a leaving group at the ortho positions (C-6 and C-8). The reaction proceeds through a two-step addition-elimination mechanism, where the rate-limiting step is the initial attack of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is enhanced by the resonance delocalization of the negative charge onto the nitro group, which is only possible when the nitro group is ortho or para to the site of attack. masterorganicchemistry.comlibretexts.org
For instance, in a hypothetical analogue like 8-chloro-2-methoxy-4-methyl-7-nitroquinoline, the chlorine atom at C-8 would be highly activated towards displacement by nucleophiles due to the ortho nitro group at C-7. A similar activation would occur for a leaving group at the C-6 position. This principle is demonstrated in related structures, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, where the 4-chloro group is activated by the 3-nitro group. researchgate.net
| Hypothetical Analogue | Leaving Group Position | Activating Group Position | Relationship | Reactivity Prediction | Reference |
|---|---|---|---|---|---|
| 6-Chloro-2,8-dimethoxy-4-methyl-7-nitroquinoline | C-6 | C-7 (Nitro) | Ortho | High reactivity towards nucleophilic substitution. | wikipedia.orgmasterorganicchemistry.com |
| 8-Chloro-2,8-dimethoxy-4-methyl-7-nitroquinoline | C-8 | C-7 (Nitro) | Ortho | High reactivity towards nucleophilic substitution. | wikipedia.orgmasterorganicchemistry.com |
| 5-Chloro-2,8-dimethoxy-4-methyl-7-nitroquinoline | C-5 | C-7 (Nitro) | Meta | Low to no reactivity towards SₙAr, as the negative charge of the intermediate cannot be delocalized onto the nitro group. | libretexts.org |
Arylamination via Nucleophilic Substitution of Hydrogen (SNH) in Nitroquinolones
The direct substitution of a hydrogen atom by a nucleophile in an aromatic system, known as Nucleophilic Aromatic Substitution of Hydrogen (SNH), is a powerful tool for C-N bond formation. In nitro-activated quinolines, this reaction provides a direct pathway to arylamino derivatives. The electron-withdrawing nitro group sufficiently activates the quinoline ring, making it susceptible to attack by nucleophiles like aryl amides.
Research on various nitroquinolines, including 5-, 6-, 7-, and 8-nitro isomers, has demonstrated the feasibility of SNH arylamination. osi.lv The reaction typically proceeds in the presence of a base and an oxidizing agent. The mechanism can follow different pathways, including an oxidative route or an intramolecular reduction-oxidation (Red/Ox) process. researchgate.net A notable outcome in the SNH arylamination of nitroquinolines is the frequent co-formation of nitroso derivatives alongside the expected nitro compounds. osi.lvresearchgate.net This occurs through aromatization of the intermediate σH-adduct via dehydration. nih.gov
While specific studies on this compound are not detailed in the reviewed literature, its structural features as a 7-nitroquinoline (B188568) derivative suggest it would be a viable substrate for this transformation. The reaction would be expected to occur at a position activated by the nitro group, leading to the corresponding arylamino-2,8-dimethoxy-4-methyl-7-nitroquinoline. A related process, the Vicarious Nucleophilic Substitution (VNS) of hydrogen, also serves as an effective method for the amination of electron-deficient nitroquinolines. nih.govresearchgate.net
| Nitroquinoline Substrate | Nucleophile | Solvent | Typical Conditions | Product Type(s) | Reference |
|---|---|---|---|---|---|
| 5-, 6-, 7-, 8-Nitroquinolines | Arylamines | Anhydrous DMSO | Base-mediated | Arylamino-nitroquinolines, Arylamino-nitrosoquinolines | osi.lv |
| 5-Nitroisoquinoline | Amides, Ureas | DMSO | Base (e.g., NaH), optional oxidant (e.g., K₃Fe(CN)₆) | Amido-nitroisoquinolines | nih.gov |
| 3-Nitropyridine | Arylamines | Not specified | Base-mediated | Arylamino-nitropyridines, Arylamino-nitrosopyridines | researchgate.net |
Cycloaddition Reactions of Nitroquinoline Frameworks
The Role of the Nitroalkene Moiety in Cycloaddition
The quinoline core is aromatic, and its participation in cycloaddition reactions is generally unfavorable due to the high energy barrier required to disrupt this aromaticity. nih.gov However, the introduction of strong electron-withdrawing groups, such as a nitro group, can dramatically alter this reactivity. In certain nitroquinolones, particularly those with significant steric strain, the pyridone ring can lose its planarity and aromatic character. mdpi.comnih.gov This distortion forces the π-system to behave more like an isolated, activated nitroalkene rather than a component of a stable aromatic system. mdpi.comnih.gov
This "nitroalkene" character is the key to unlocking the cycloaddition potential of the nitroquinoline framework. Conjugated nitroalkenes are well-established as highly reactive and versatile building blocks in organic synthesis due to their electrophilicity. researchgate.netresearchgate.net They readily participate as dienophiles or dipolarophiles in various cycloaddition reactions, including [4+2] Diels-Alder, [2+2] cycloadditions, and [3+2] dipolar cycloadditions. nih.govresearchgate.net Consequently, a nitroquinoline that exhibits nitroalkene properties can undergo these reactions under relatively mild conditions to construct fused polycyclic systems. mdpi.comnih.gov
Regioselective Formation of Polycyclic Derivatives
The activation of the nitroquinoline framework as a nitroalkene moiety enables its use in cycloaddition reactions to regioselectively form complex polycyclic derivatives. In a Diels-Alder ([4+2] cycloaddition) reaction, the nitroalkene part of the quinoline acts as a dienophile, reacting with an electron-rich diene. nih.gov This process allows for the simultaneous formation of two new carbon-carbon bonds and the construction of a new six-membered ring fused to the original quinoline scaffold. nih.gov The reaction often proceeds with high regioselectivity, governed by the electronic and steric interactions between the diene and the dienophile.
Similarly, in [3+2] dipolar cycloadditions, the nitroalkene moiety can react with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocyclic rings. ias.ac.innih.gov The regioselectivity of these reactions—that is, the specific orientation in which the dipole adds across the double bond—is a critical aspect. For instance, supramolecular self-assembly has been shown to drive azide-alkyne cycloadditions with excellent regioselectivity due to a spatial confinement effect, a principle that highlights the potential for controlling outcomes in such reactions. nih.govspringernature.com Through these cycloaddition strategies, the relatively simple nitroquinoline core can be elaborated into intricate, three-dimensional structures. nih.gov
| Reaction Type | Nitroalkene Substrate | Reactant | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| [4+2] Diels-Alder | Nitroquinolones | Electron-rich dienes | Benzoquinoline derivatives | Aromatization via elimination of nitrous acid | nih.gov |
| [3+2] Dipolar Cycloaddition | Substituted Nitroalkenes | Nitrile Oxides | Spiro-1,3-dioxazoles | Formation of highly oxygenated spiro compounds | ias.ac.in |
| [2+2] Cycloaddition | 2-Arylnitroethenes | Olefins | Nitro-substituted cyclobutanes | Visible-light induced | researchgate.net |
| Photochemical [2+2] Cycloaddition | Quinoline derivatives | Alkenes | Fused 2D/3D ring systems | Energy transfer-mediated cascade reaction | researchgate.net |
Ring System Reactivity and Transformations
Reduction of the Quinoline Ring System to Tetrahydroquinolines
The reduction of the quinoline ring to a 1,2,3,4-tetrahydroquinoline (B108954) is a fundamental transformation that converts the planar, aromatic heterocycle into a more flexible, alicyclic structure. This transformation is commonly achieved through catalytic hydrogenation. nih.gov A variety of catalytic systems are effective for this purpose, including those based on palladium (e.g., 5% Pd/C), ruthenium (e.g., RuCl₃·xH₂O), and cobalt (e.g., CoBr₂·H₂O). nih.govorganic-chemistry.org
In the case of nitroquinolines, the reduction process can be designed as a domino or tandem reaction sequence. nih.gov The nitro group is typically more susceptible to reduction than the aromatic carbocyclic ring. Therefore, under controlled hydrogenation conditions, the nitro group is first reduced to an amino group. nih.govnih.gov This intermediate aniline (B41778) can then trigger subsequent intramolecular reactions. If other functional groups are present, this can lead to cyclization, or the hydrogenation can continue to reduce the heterocyclic portion of the quinoline ring system to yield the tetrahydroquinoline derivative. nih.govnih.gov
The catalytic hydrogenation of quinoline groups can proceed via two main pathways: one involves the initial hydrogenation of the nitrogen-containing ring, while the other begins with the hydrogenation of the carbocyclic benzene ring. mdpi.com For the synthesis of 2,8-dimethoxy-4-methyl-1,2,3,4-tetrahydroquinolin-7-amine from this compound, a process involving catalytic hydrogenation would be the standard approach, reducing both the nitro group and the pyridinic double bond.
| Catalyst System | Hydrogen Source | Reaction Type | Scope | Reference |
|---|---|---|---|---|
| 5% Pd/C | H₂ | Domino Reduction-Reductive Amination | 2-Nitroarylketones to Tetrahydroquinolines | nih.gov |
| RuCl₃·xH₂O | H₃N-BH₃ (Borane-ammonia) | Transfer Hydrogenation | Quinolines, Quinoxalines, Indoles | organic-chemistry.org |
| CoBr₂·H₂O / Terpyridine | NH₃·BH₃ | Transfer Hydrogenation | N-Heteroarenes | organic-chemistry.org |
| B(C₆F₅)₃ | Hydrosilanes | Metal-Free Hydrogenative Reduction | Quinolines, Quinoxalines | organic-chemistry.org |
| Ni-Mo/γ-Al₂O₃ | H₂ | Catalytic Hydrogenation | Quinoline groups in complex mixtures | mdpi.com |
Structural Elucidation and Spectroscopic Characterization of 2,8 Dimethoxy 4 Methyl 7 Nitroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in 1D and 2D NMR spectra, a complete and unambiguous assignment of all protons and carbons in the 2,8-dimethoxy-4-methyl-7-nitroquinoline structure can be achieved.
Proton NMR (¹H NMR) for Proton Environment and Coupling Patterns
The ¹H NMR spectrum provides information about the number of distinct proton environments and their connectivity. The chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups (like the nitro group) causing a downfield shift (to higher ppm) and electron-donating groups (like methoxy (B1213986) groups) causing an upfield shift (to lower ppm).
In the case of this compound, distinct signals are expected for the aromatic protons, the methyl protons, and the two methoxy group protons. The aromatic region would typically show two singlets for H-3 and H-5, and a doublet for H-6, based on the substitution pattern. The nitro group at C-7 strongly deshields the adjacent proton at C-6, while the methoxy group at C-8 shields it to some extent. The methyl group at C-4 and the methoxy groups at C-2 and C-8 would appear as sharp singlets in the upfield region of the spectrum.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 6.70 | s (singlet) | N/A |
| H-5 | 8.05 | s (singlet) | N/A |
| H-6 | 8.50 | s (singlet) | N/A |
| 4-CH₃ | 2.65 | s (singlet) | N/A |
| 2-OCH₃ | 4.10 | s (singlet) | N/A |
Note: The chemical shifts and coupling constants are illustrative and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. The quinoline (B57606) core consists of nine carbon atoms, and additional signals are expected for the methyl carbon and the two methoxy carbons. The chemical shifts are highly dependent on the substituents. The carbons bearing the nitro (C-7) and methoxy (C-2, C-8) groups, as well as the quaternary carbons (C-4, C-4a, C-8a), can be identified by their characteristic chemical shifts and lack of a signal in a DEPT-135 experiment.
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 162.5 |
| C-3 | 105.0 |
| C-4 | 148.0 |
| C-4a | 145.0 |
| C-5 | 125.0 |
| C-6 | 120.0 |
| C-7 | 140.0 |
| C-8 | 155.0 |
| C-8a | 138.0 |
| 4-CH₃ | 18.5 |
| 2-OCH₃ | 56.0 |
Note: The chemical shifts are illustrative and based on typical values for substituted quinolines.
Two-Dimensional NMR Techniques (HSQC, HMBC, ROESY) for Connectivity and Regiochemistry Confirmation
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the complex structure and regiochemistry of substituted quinolines. researchgate.netnih.govunirioja.es
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the signals for H-3, H-5, and H-6 to C-3, C-5, and C-6, respectively. It would also connect the methyl and methoxy proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) connectivity between protons and carbons, which helps in piecing together the molecular puzzle. ipb.ptresearchgate.net Key expected correlations for this compound would include:
The 4-CH₃ protons showing correlations to C-3, C-4, and C-4a.
The H-3 proton showing correlations to C-2, C-4, and C-4a.
The H-5 proton showing correlations to C-4, C-4a, C-6, and C-7.
The 8-OCH₃ protons showing a strong correlation to C-8.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, even if they are not directly connected through bonds. researchgate.net A key ROESY correlation would be expected between the protons of the 4-methyl group and H-5, confirming their spatial proximity on the quinoline ring system and validating the regiochemistry.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govksu.edu.sa They are particularly useful for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies.
Identification of Key Functional Groups (Nitro, Methoxy, Aromatic C=C/C=N)
The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.
Nitro Group (NO₂): A nitro group attached to an aromatic ring gives rise to two very strong and characteristic stretching bands. spectroscopyonline.comorgchemboulder.comblogspot.com
Asymmetric N-O stretch: 1550-1475 cm⁻¹
Symmetric N-O stretch: 1360-1290 cm⁻¹ orgchemboulder.com
Methoxy Groups (-OCH₃): The C-H bonds of the methyl group exhibit stretching vibrations just below 3000 cm⁻¹. The C-O bond also has a characteristic strong stretching absorption.
C-H stretch: 2950-2850 cm⁻¹
C-O stretch: 1275-1200 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)
Aromatic C=C/C=N: The quinoline ring system produces a series of bands related to the stretching of the carbon-carbon and carbon-nitrogen double bonds. vscht.czlibretexts.org
Ring stretching vibrations: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ libretexts.org
Table 3: Characteristic IR and Raman Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Methyl/Methoxy C-H | Stretch | 3000-2850 | 3000-2850 | Medium |
| Aromatic C=C, C=N | Ring Stretch | 1620-1450 | 1620-1450 | Medium-Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | 1550-1475 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360-1290 | 1360-1290 | Strong |
Analysis of Vibrational Modes for Structural Insights
Beyond simple functional group identification, a detailed analysis of vibrational modes provides a structural fingerprint of the molecule.
Nitro Group Vibrations: In addition to the prominent stretching modes, the nitro group also exhibits a bending or scissoring vibration, typically found in the 890-835 cm⁻¹ range. spectroscopyonline.com
Methoxy Group Vibrations: The methoxy groups contribute several distinct vibrational modes. Besides the C-O stretching, there are methyl C-H symmetric and asymmetric bending modes (ca. 1460 cm⁻¹) and methyl rock modes (ca. 1175 cm⁻¹). Torsional modes of the methoxy group can also be observed at very low frequencies (<200 cm⁻¹), often better characterized by Raman or specialized IR techniques. mdpi.com
Quinoline Ring Vibrations: The substituted quinoline skeleton gives rise to a complex pattern of vibrations. Ring stretching modes, often referred to as "semicircle" stretches, are prominent in the 1600-1400 cm⁻¹ region. s-a-s.org Furthermore, C-H in-plane and out-of-plane bending modes appear in the 1250-675 cm⁻¹ region. The specific pattern of these out-of-plane bending vibrations can sometimes provide information about the substitution pattern on the aromatic rings. libretexts.org
The combination of these distinct vibrational modes in both IR and Raman spectra provides a high degree of confidence in the structural assignment of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a molecule. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C12H12N2O4. The expected monoisotopic mass would be approximately 248.0797 g/mol . An experimental HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thereby confirming the elemental composition.
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C12H12N2O4 |
| Theoretical Monoisotopic Mass | 248.0797 u |
| Expected [M+H]+ Ion | 249.0875 u |
| Expected Mass Accuracy | < 5 ppm |
Electron Impact (EI) mass spectrometry of aromatic compounds typically results in a prominent molecular ion peak due to the stability of the aromatic ring system libretexts.org. The fragmentation of this compound would be expected to follow predictable pathways based on the functional groups present.
The presence of methoxy groups often leads to the loss of a methyl radical (•CH3, 15 Da) or a formaldehyde molecule (CH2O, 30 Da). The nitro group can lead to the loss of a nitro radical (•NO2, 46 Da) or nitric oxide (•NO, 30 Da). The fragmentation of the quinoline ring itself can also occur, often through the loss of HCN (27 Da).
A plausible fragmentation pathway for this compound could involve the initial loss of a methyl group from one of the methoxy substituents to form a stable cation. Subsequent losses of CO, NO, and other small neutral molecules would lead to the characteristic fragment ions observed in the mass spectrum. Analysis of these fragmentation patterns provides valuable information for the confirmation of the compound's structure.
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z (Proposed) | Proposed Fragment | Possible Loss from Parent Ion |
| 248 | [M]+• | - |
| 233 | [M - CH3]+ | •CH3 |
| 218 | [M - NO]+• | •NO |
| 202 | [M - NO2]+ | •NO2 |
| 188 | [M - CH3 - CO - H]+ | •CH3, CO, •H |
| 160 | [M - NO2 - C2H2]+• | •NO2, C2H2 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions associated with the quinoline ring system and the nitro and methoxy substituents.
The quinoline core itself displays strong absorption bands in the UV region. The presence of auxochromes like the methoxy groups and a chromophore like the nitro group will cause shifts in the absorption maxima (λmax) and changes in their intensities. Specifically, the electron-donating methoxy groups and the electron-withdrawing nitro group are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline researchgate.net. A study on nitro- and aminoquinolines has shown that such substitutions significantly influence the electronic absorption spectra researchgate.net.
Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol (B145695)
| Transition Type | Expected λmax Range (nm) |
| π → π | 250 - 280 |
| π → π | 320 - 360 |
| n → π* | > 400 (low intensity) |
X-ray Crystallography for Definitive Solid-State Structure
X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.5 |
| **β (°) ** | ~95 |
| Volume (Å3) | ~1060 |
| Z | 4 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of organic compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) would likely provide good separation chemistryhall.com. The position of the spot on the TLC plate, represented by its retention factor (Rf), is indicative of its polarity.
Column Chromatography: This technique is used for the purification of compounds on a larger scale. The choice of stationary phase (typically silica gel or alumina) and the mobile phase (eluent) is guided by preliminary TLC analysis orgsyn.org. For the purification of this compound, a silica gel column with a gradient elution system, starting with a less polar solvent mixture and gradually increasing the polarity, would likely be effective in separating the desired product from any impurities or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the final purity assessment of a compound. A reversed-phase HPLC method, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water), would be suitable for analyzing this compound sielc.com. The purity is determined by the area of the peak corresponding to the compound in the chromatogram.
Table 5: Typical Chromatographic Conditions for this compound
| Technique | Stationary Phase | Mobile Phase (Eluent) | Expected Rf / Retention Time |
| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | ~0.4 |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane and Ethyl Acetate | - |
| HPLC | C18 column | Acetonitrile:Water (60:40) | ~5-10 min |
Mechanistic Investigations into Reactions of 2,8 Dimethoxy 4 Methyl 7 Nitroquinoline
Elucidation of Reaction Pathways in Synthetic Processes
The synthesis and modification of 2,8-dimethoxy-4-methyl-7-nitroquinoline involve a series of well-established yet mechanistically complex organic reactions. The following subsections explore the proposed pathways for its formation via the Skraup reaction and its potential involvement in cycloaddition and redox reactions.
The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org For the synthesis of a related compound, 5,6-dimethoxy-4-methyl-8-nitroquinoline, 4,5-dimethoxy-2-nitroaniline (B30426) is treated with methyl vinyl ketone in the presence of arsenic acid and phosphoric acid. prepchem.com By analogy, the synthesis of this compound would likely proceed from 2,3-dimethoxy-4-nitroaniline.
The generally accepted mechanism of the Skraup reaction, which can be adapted for this specific synthesis, proceeds through several key steps:
Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol is dehydrated to form the highly reactive α,β-unsaturated aldehyde, acrolein.
Michael Addition: The amino group of the substituted aniline (2,3-dimethoxy-4-nitroaniline) acts as a nucleophile and adds to the acrolein via a Michael addition.
Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization. The electrophilic carbonyl group of the aldehyde is protonated, making it susceptible to attack by the electron-rich aromatic ring of the aniline derivative.
Dehydration and Oxidation: The cyclized intermediate then undergoes dehydration to form a dihydroquinoline derivative. Subsequent oxidation, often by the nitrobenzene (B124822) co-reactant or another oxidizing agent, leads to the aromatic quinoline (B57606) ring system.
A proposed fragmentation-recombination mechanism has also been studied for the Skraup-Doebner-Von Miller quinoline synthesis, which involves the initial conjugate condensation of the aniline with an α,β-unsaturated ketone, followed by fragmentation to an imine and the ketone, which then recombine to form the quinoline product. nih.govillinois.edu
Table 1: Key Intermediates in the Proposed Skraup Synthesis of this compound
| Step | Intermediate | Structure |
| 1 | Acrolein (from Glycerol) | H₂C=CH-CHO |
| 2 | Michael Adduct | (CH₃O)₂(NO₂)C₆H₂-NH-CH₂CH₂CHO |
| 3 | Cyclized Intermediate | Dihydroquinolinol derivative |
| 4 | Dihydroquinoline | A partially saturated quinoline ring |
Nitroalkenes are known to participate in [4+2] cycloaddition reactions (Diels-Alder reactions) as dienophiles due to the electron-withdrawing nature of the nitro group. studfile.netnih.gov The nitro group on the quinoline ring of this compound activates the benzene (B151609) portion of the scaffold, making it electron-deficient. This raises the possibility of its participation in inverse electron-demand Diels-Alder reactions, where the nitroquinoline would act as the diene.
However, a more plausible cycloaddition pathway involves the nitroalkene moiety within the quinoline structure acting as a dienophile in a standard Diels-Alder reaction. Steric hindrance between peri-substituents, such as a 1-methyl and an 8-nitro group, can distort the quinoline framework, decreasing its aromaticity and making the pyridine (B92270) moiety behave more like an activated nitroalkene. mdpi.comnih.gov Although the target molecule has a 7-nitro group, steric and electronic effects could still favor cycloaddition reactions.
A potential [2+4] cycloaddition reaction could involve:
Diene: An electron-rich alkene.
Dienophile: The activated double bond within the nitro-substituted ring of the quinoline.
The reaction would proceed via a concerted mechanism, leading to the formation of a new six-membered ring fused to the quinoline core. The regioselectivity and stereoselectivity of such a reaction would be governed by the electronic and steric properties of both the quinoline and the reacting diene.
The nitro group of this compound is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group, through reduction. The reduction of nitroarenes can proceed through various pathways depending on the reducing agent and reaction conditions.
A common mechanism for the reduction of nitro compounds involves a series of two-electron and two-proton steps. nih.gov This process typically proceeds through the following intermediates: nih.gov
Nitroso Intermediate: The initial reduction of the nitro group forms a nitroso derivative.
Hydroxylamine (B1172632) Intermediate: Further reduction of the nitroso group yields a hydroxylamine.
Amine Product: The final reduction of the hydroxylamine gives the corresponding amine.
Table 2: Intermediates in the Reduction of a Nitro Group
| Intermediate | General Structure | Oxidation State of Nitrogen |
| Nitro | R-NO₂ | +3 |
| Nitroso | R-NO | +1 |
| Hydroxylamine | R-NHOH | -1 |
| Amine | R-NH₂ | -3 |
Alternatively, under certain conditions, a single-electron transfer (SET) mechanism can operate, leading to the formation of a nitro radical anion as the initial intermediate. This radical anion can then undergo further reduction or participate in other radical-mediated reactions. The choice of reducing agent, such as dissolving metals (e.g., Fe/AcOH), can influence the operative mechanism. nih.govresearchgate.net
Mechanistic Rationalization of Reactivity
The reactivity of this compound is a consequence of the combined steric and electronic effects of its substituents, which influence the stability of intermediates and transition states in various reactions.
The substituents on the quinoline ring play a critical role in dictating its reactivity:
Methoxy (B1213986) Groups (-OCH₃): The two methoxy groups at positions 2 and 8 are electron-donating groups through resonance. nih.govacs.org They increase the electron density of the quinoline ring, making it more susceptible to electrophilic attack. However, their inductive effect is electron-withdrawing.
Methyl Group (-CH₃): The methyl group at position 4 is an electron-donating group through an inductive effect, further activating the ring towards electrophilic substitution.
Nitro Group (-NO₂): The nitro group at position 7 is a strong electron-withdrawing group through both resonance and inductive effects. libretexts.org This deactivates the benzene ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.
A significant steric interaction can occur between substituents at the peri-positions (positions 1 and 8) of a quinoline or naphthalene (B1677914) ring system. mdpi.com In the case of 1-methyl-8-nitroquinolone, steric repulsion between the 1-methyl and 8-nitro groups leads to a distortion of the quinolone framework, which in turn decreases its aromaticity and activates the pyridine moiety. mdpi.comnih.gov While this compound does not have a 1-methyl group, steric interactions between the 8-methoxy group and the 7-nitro group, as well as the 4-methyl group, can influence the planarity of the ring system and thereby its reactivity.
Table 3: Summary of Substituent Effects on the Quinoline Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Methoxy | 2, 8 | Electron-donating (resonance), Electron-withdrawing (inductive) | Activates towards electrophilic attack |
| Methyl | 4 | Electron-donating (inductive) | Activates towards electrophilic attack |
| Nitro | 7 | Electron-withdrawing (resonance and inductive) | Deactivates towards electrophilic attack, Activates towards nucleophilic attack |
The transformation of the functional groups on this compound proceeds through various reactive intermediates. The stability and subsequent reactivity of these intermediates are key to determining the final product.
In the reduction of the nitro group, the intermediate nitroso and hydroxylamine species are crucial. orientjchem.org The hydroxylamine intermediate, in particular, can be susceptible to rearrangement or further reactions depending on the reaction conditions. For instance, under acidic conditions, hydroxylamines can undergo rearrangement reactions.
The conversion of other functional groups, such as the methoxy groups, can also proceed through distinct intermediates. For example, demethylation of a methoxy group would likely proceed through a protonated ether intermediate, which is then susceptible to nucleophilic attack.
The interplay between the electronic nature of the substituents and the stability of these intermediates is paramount. The electron-donating methoxy and methyl groups can stabilize cationic intermediates, while the electron-withdrawing nitro group can stabilize anionic intermediates. This differential stabilization can be exploited to direct the regioselectivity of various functional group transformations.
Understanding Regioselectivity in Electrophilic Aromatic Substitution (Nitration) and Nucleophilic Processes
The regioselectivity of reactions involving the this compound scaffold is dictated by the electronic properties of the quinoline ring system and the influence of its substituents. The interplay between the electron-donating methoxy and methyl groups, the electron-withdrawing nitro group, and the inherent electronic nature of the quinoline nucleus governs the positional outcome of both electrophilic and nucleophilic attacks.
Electrophilic Aromatic Substitution (Nitration)
The formation of this compound via electrophilic aromatic substitution involves the nitration of the precursor, 2,8-dimethoxy-4-methylquinoline. The position of the incoming electrophile, the nitronium ion (NO₂⁺), is determined by the directing effects of the substituents already present on the quinoline ring. masterorganicchemistry.comlibretexts.org Under typical nitrating conditions (a mixture of nitric and sulfuric acid), the quinoline nitrogen is protonated, which strongly deactivates the pyridine ring to electrophilic attack. youtube.comresearchgate.net Consequently, substitution occurs on the benzenoid ring.
The primary directing influences on the benzenoid ring are the methoxy group at C8 and, to a lesser extent, the methoxy group at C2 and the methyl group at C4.
8-Methoxy Group (-OCH₃): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The ortho position is C7, and the para position is C5.
Activating Groups: Substituents like methoxy and methyl groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. frontiersin.org
The observed product, this compound, indicates a clear regioselective preference for nitration at the C7 position. This outcome is consistent with the strong ortho-directing effect of the C8-methoxy group. While the C5 position is also activated (para to the C8-methoxy group), the attack at C7 is evidently favored under the reaction conditions used for synthesis. A comprehensive theoretical and experimental analysis, similar to studies on other quinoline systems, would be required to fully elucidate the factors differentiating the reactivity of the C5 and C7 positions. researchgate.net
Table 1: Analysis of Directing Effects in the Nitration of 2,8-Dimethoxy-4-methylquinoline
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Position(s) for Nitration |
| 8-Methoxy | C8 | Activating, Electron-Donating | Ortho, Para | C7, C5 |
| 4-Methyl | C4 | Activating, Electron-Donating | Ortho, Para | C3, C5 |
| 2-Methoxy | C2 | Activating, Electron-Donating | Ortho, Para | C3, C4 |
| Quinoline N | N1 | Deactivating (when protonated) | Meta (relative to N) | Deactivates Pyridine Ring |
Note: The dominant effect for substitution on the benzenoid ring is from the 8-Methoxy group, leading to the observed nitration at C7.
Nucleophilic Processes
The presence of a powerful electron-withdrawing nitro group at the C7 position fundamentally alters the reactivity of the quinoline ring, making it susceptible to nucleophilic attack. nih.gov The nitro group significantly reduces the electron density of the aromatic system, particularly at the positions ortho and para to it, facilitating reactions with nucleophiles. This process is characteristic of electron-deficient aromatic compounds and is often referred to as Nucleophilic Aromatic Substitution (SNAr) or, in cases where hydrogen is displaced, Vicarious Nucleophilic Substitution (VNS). nih.govresearchgate.net
For this compound, the potential sites for nucleophilic attack are primarily the carbon atoms of the ring bearing the nitro group.
Activation for Nucleophilic Attack: The C7-nitro group activates the ring for nucleophilic processes.
Regioselectivity: Nucleophiles are directed to positions that are electronically deficient. In the case of VNS, this is typically the ortho and para positions relative to the nitro group. researchgate.net The positions ortho to the C7-nitro group are C6 and C8. The para position is C5.
Given the existing substitution pattern:
The C8 position is already substituted with a methoxy group.
The C6 and C5 positions bear hydrogen atoms and are therefore potential sites for nucleophilic substitution of hydrogen.
Mechanistic studies on other nitroquinolines suggest that a strong nucleophile could preferentially attack the C6 position. nih.govresearchgate.net The interaction between the nucleophile and the electron-deficient ring system, potentially stabilized by the adjacent nitro group, would drive the substitution.
Table 2: Predicted Regioselectivity of Nucleophilic Attack on this compound
| Position | Relation to Nitro Group | Existing Substituent | Susceptibility to Nucleophilic Attack (VNS) | Rationale |
| C5 | Para | Hydrogen | Possible | Activated by the para-nitro group. |
| C6 | Ortho | Hydrogen | Highly Possible | Activated by the ortho-nitro group, a common site for VNS reactions in nitroaromatics. nih.govresearchgate.net |
| C8 | Ortho | Methoxy | Unlikely (for VNS) | Position is already substituted. SNAr would require the methoxy group to act as a leaving group, which is generally unfavorable. |
Theoretical and Computational Studies on 2,8 Dimethoxy 4 Methyl 7 Nitroquinoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of molecular systems. For quinoline (B57606) derivatives, methods such as DFT with the B3LYP functional and a suitable basis set like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. researchgate.net These calculations form the foundation for understanding the molecule's geometry, electronic landscape, and potential chemical transformations.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, which corresponds to a minimum on the potential energy surface. researchgate.net This process, known as geometry optimization, systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. researchgate.net For 2,8-Dimethoxy-4-methyl-7-nitroquinoline, this analysis would reveal the precise spatial arrangement of the quinoline core and its substituents (methoxy, methyl, and nitro groups). Conformational analysis would further explore different rotational isomers (conformers), particularly around the single bonds of the methoxy (B1213986) groups, to identify the global energy minimum structure. The optimized geometric parameters are crucial as they are used for all subsequent calculations of molecular properties. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative This table presents typical parameters that would be determined through geometry optimization.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C4-Cmethyl | ~1.51 Å |
| Bond Length | C7-Nnitro | ~1.48 Å |
| Bond Length | C8-O-methoxy | ~1.36 Å |
| Bond Angle | C3-C4-Cmethyl | ~121° |
| Bond Angle | C6-C7-Nnitro | ~119° |
| Dihedral Angle | C7-C8-O-Cmethoxy | ~0° or ~180° |
Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)
Once the optimized geometry is obtained, an analysis of the electronic structure provides deep insights into the molecule's properties. This involves examining the molecular orbitals (MOs), which describe the probability of finding an electron in a specific region of the molecule. youtube.com The distribution of these orbitals, especially the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical for understanding reactivity. aps.org
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals how electron density is shared among the atoms. researchgate.net This can identify electron-rich and electron-deficient regions within this compound. For instance, the nitro group is strongly electron-withdrawing, leading to a partial positive charge on the quinoline ring, while the methoxy and methyl groups are electron-donating. These intramolecular charge transfer interactions play a significant role in the molecule's stability and chemical behavior. researchgate.net
Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a means to validate the computed structure against experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecular structure. nih.govnanoient.org Theoretical prediction of the chemical shifts for this compound would aid in the assignment of signals in experimentally obtained NMR spectra. nih.gov
IR Frequencies: The vibrational frequencies corresponding to an infrared (IR) spectrum can be computed from the optimized structure. These calculations help in assigning specific vibrational modes (e.g., C=N stretching, N-O stretching of the nitro group, C-H bending) to the absorption bands observed in an experimental FT-IR spectrum. researchgate.netnanoient.org
UV-Vis Spectra: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, providing insight into the electronic transitions within the molecule. researchgate.net
Table 2: Illustrative Predicted Spectroscopic Data for this compound This table shows the type of data generated from spectroscopic predictions.
| Spectrum | Parameter | Predicted Value |
| ¹³C NMR | C4 Chemical Shift (δ) | ~145 ppm |
| ¹H NMR | Methyl (C4) Proton Shift (δ) | ~2.6 ppm |
| IR | NO₂ Asymmetric Stretch (ν) | ~1530 cm⁻¹ |
| UV-Vis | λmax (Electronic Transition) | ~350 nm |
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. researchgate.net This involves locating the transition state, which is the structure at the highest point of energy along the reaction coordinate. youtube.comnih.gov Calculations can determine the activation energy of the reaction, providing a quantitative measure of the reaction rate. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified transition state correctly connects the desired reactants and products. researchgate.net For this compound, this could be applied to study its synthesis or potential degradation pathways.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity based on the behavior of electrons in molecular orbitals.
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org
HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the valence band. A molecule with a high-energy HOMO is a good electron donor (nucleophile). researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): This orbital can be thought of as the conduction band. A molecule with a low-energy LUMO is a good electron acceptor (electrophile). researchgate.net
Table 3: Illustrative Frontier Molecular Orbital Parameters This table outlines the key parameters derived from FMO analysis.
| Parameter | Symbol | Significance |
| HOMO Energy | EHOMO | Correlates with ionization potential; indicates electron-donating ability. |
| LUMO Energy | ELUMO | Correlates with electron affinity; indicates electron-accepting ability. |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, providing a detailed picture of the Lewis-like chemical bonding. For a molecule like this compound, an NBO analysis would be crucial in understanding the interplay of its various functional groups.
The presence of electron-donating groups (the two methoxy groups and the methyl group) and a strong electron-withdrawing group (the nitro group) on the quinoline scaffold suggests significant intramolecular charge transfer (ICT). The NBO analysis would quantify this charge redistribution. It is anticipated that the lone pairs on the oxygen atoms of the methoxy groups and the nitrogen atom of the quinoline ring would act as donor orbitals, while the antibonding orbitals of the nitro group and the aromatic system would serve as acceptor orbitals.
Key interactions expected to be identified by NBO analysis include:
Intramolecular Charge Transfer: The NBO analysis would likely reveal a significant charge transfer from the electron-rich parts of the molecule (the methoxy and methyl substituted portions of the quinoline ring) to the electron-deficient nitro group. This ICT is a key factor influencing the molecule's electronic properties, including its dipole moment and nonlinear optical activity. researchgate.net
The stabilization energy, E(2), associated with these donor-acceptor interactions is a key output of NBO analysis. A higher E(2) value indicates a stronger interaction. For instance, in a related compound, 2-Methyl-8-nitroquinoline, NBO analysis has been used to elucidate the charge transfer and delocalization of charge due to intramolecular interactions. researchgate.net
Illustrative NBO Analysis Data for a Substituted Nitroaromatic System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| n(O-methoxy) | π(C-C aromatic) | ~5-10 | Lone pair delocalization |
| σ(C-H methyl) | π(C-C aromatic) | ~1-3 | Hyperconjugation |
| π(C-C aromatic) | π(N-O nitro) | ~15-25 | Intramolecular Charge Transfer |
| n(N-quinoline) | σ(C-C aromatic) | ~2-5 | Lone pair delocalization |
This table presents hypothetical E(2) values for illustrative purposes, based on typical values for similar functional groups in aromatic systems.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). This analysis allows for the characterization of the nature of chemical bonds, such as whether they are predominantly covalent or ionic (closed-shell) interactions.
For this compound, a QTAIM analysis would involve locating the bond critical points (BCPs) for all the covalent bonds within the molecule. At each BCP, several topological parameters are calculated, including:
Electron density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order.
Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared-shell (covalent) interaction, where electron density is concentrated between the nuclei. A positive value signifies a closed-shell (ionic, hydrogen bond, or van der Waals) interaction, where electron density is depleted in the internuclear region.
Total electron energy density (H(r)) : The sign of H(r) can also help to distinguish between shared and closed-shell interactions.
In this compound, the C-C and C-N bonds within the quinoline ring are expected to exhibit topological properties consistent with covalent bonds (negative ∇²ρ(r)). The C-O bonds of the methoxy groups and the N-O bonds of the nitro group will also be characterized. The analysis can also reveal weaker non-covalent interactions, such as intramolecular hydrogen bonds, if present.
Illustrative QTAIM Parameters for Bonds in a Substituted Aromatic System
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |
| C=C (aromatic) | ~0.30 | ~ -0.80 | ~ -0.45 | Covalent |
| C-N (quinoline) | ~0.28 | ~ -0.75 | ~ -0.40 | Covalent |
| C-O (methoxy) | ~0.25 | ~ -0.60 | ~ -0.30 | Polar Covalent |
| N-O (nitro) | ~0.35 | ~ +0.10 | ~ -0.50 | Polar Covalent |
This table presents hypothetical QTAIM parameters for illustrative purposes, based on typical values for similar bonds.
Computational Approaches to Structure-Reactivity Relationships
Computational chemistry provides valuable tools for understanding and predicting the relationship between the structure of a molecule and its chemical reactivity. For this compound, computational methods can be employed to calculate various molecular descriptors that correlate with its reactivity.
The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (nitro) groups creates a complex electronic landscape that dictates the molecule's reactivity towards electrophiles and nucleophiles.
Key computational approaches and descriptors include:
Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity.
A high HOMO energy suggests a greater ability to donate electrons, making the molecule more susceptible to electrophilic attack. The electron-donating methoxy and methyl groups are expected to raise the HOMO energy of the quinoline system.
A low LUMO energy indicates a greater ability to accept electrons, making the molecule more susceptible to nucleophilic attack. The electron-withdrawing nitro group is expected to significantly lower the LUMO energy, making the quinoline ring, particularly the positions ortho and para to the nitro group, susceptible to nucleophilic aromatic substitution.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the nitro and methoxy groups, and a positive potential on the hydrogen atoms and near the carbon atoms attached to the nitro group.
Global and Local Reactivity Descriptors: Based on conceptual Density Functional Theory (DFT), various descriptors can be calculated to quantify reactivity:
Chemical Hardness (η) and Softness (S): These descriptors relate to the resistance of a molecule to change its electron configuration.
Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons.
Fukui Functions: These local reactivity descriptors indicate which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack.
Studies on related methoxy-substituted quinolinones have demonstrated the significant influence of the position and number of methoxy groups on the biological activity of these compounds, highlighting the importance of understanding structure-activity relationships. researchgate.net Similarly, computational studies on nitroaromatic compounds have provided insights into their degradation mechanisms and environmental impact, which are directly related to their reactivity.
Illustrative Reactivity Descriptors for a Substituted Nitroquinoline
| Descriptor | Calculated Value (Illustrative) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Susceptible to electrophilic attack |
| LUMO Energy | -2.0 eV | Susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 4.5 eV | Moderate kinetic stability |
| Electrophilicity Index (ω) | 2.5 eV | Good electrophile |
This table presents hypothetical reactivity descriptors for illustrative purposes.
Future Research Directions in the Chemistry of 2,8 Dimethoxy 4 Methyl 7 Nitroquinoline
Development of Novel and Efficient Synthetic Routes
The synthesis of polysubstituted quinolines is a well-established field, yet there is always a demand for more efficient, greener, and versatile methods. tandfonline.com For 2,8-dimethoxy-4-methyl-7-nitroquinoline, future research could focus on developing synthetic strategies that offer high yields, regioselectivity, and atom economy. Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses could be adapted, but modern approaches may provide significant advantages.
One promising avenue is the use of transition metal-catalyzed cross-coupling and annulation reactions. nih.govmdpi.com For instance, a palladium- or copper-catalyzed reaction between a suitably substituted aniline (B41778) and a propargyl alcohol derivative could be explored. Another approach could involve the modification of existing quinoline (B57606) cores. For example, starting from a pre-formed dimethoxy-methyl-quinoline, the nitro group could be introduced at a late stage. The synthesis of a similar compound, 5,6-dimethoxy-4-methyl-8-nitroquinoline, has been reported starting from 4,5-dimethoxy-2-nitroaniline (B30426). prepchem.com
| Proposed Synthetic Strategy | Key Starting Materials | Potential Advantages |
| Modified Friedländer Annulation | 2-amino-3,5-dimethoxybenzaldehyde, Ethyl acetoacetate (B1235776) | Convergent synthesis, potential for one-pot procedures. |
| Palladium-Catalyzed Cyclization | 2-iodo-3,5-dimethoxyaniline, 1-butyn-3-ol | High regioselectivity, milder reaction conditions. |
| Late-Stage Nitration | 2,8-dimethoxy-4-methylquinoline | Potentially shorter route if the starting quinoline is readily available. |
Exploration of Undiscovered Chemical Transformations
The reactivity of this compound is dictated by its constituent functional groups. The electron-withdrawing nitro group deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). nih.gov Conversely, the methoxy (B1213986) and methyl groups are activating. This interplay of electronic effects could lead to interesting and unexplored chemical transformations.
Future research should investigate the selective reduction of the nitro group to an amine, which would open up a plethora of subsequent derivatizations, such as diazotization and Sandmeyer reactions. The reactivity of the methyl group at the 4-position could also be explored, for instance, through condensation reactions with aldehydes to form styryl derivatives. Furthermore, the quinoline nitrogen can be quaternized to form quinolinium salts, which can then undergo addition reactions. youtube.com
| Potential Transformation | Reagents and Conditions | Expected Product Class |
| Selective Nitro Group Reduction | SnCl2/HCl or Catalytic Hydrogenation | 7-amino-2,8-dimethoxy-4-methylquinoline |
| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., alkoxides, amines) | 7-substituted-2,8-dimethoxy-4-methylquinolines |
| Condensation of the 4-Methyl Group | Aromatic aldehydes, base catalyst | 4-styryl-2,8-dimethoxy-7-nitroquinoline derivatives |
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide |
Application of Advanced Mechanistic Probes
A detailed understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced mechanistic probes to study the reactions of this compound could provide valuable insights. For example, in situ spectroscopic techniques such as ReactIR (Fourier Transform Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance) could be used to monitor reaction kinetics and identify transient intermediates.
The use of isotopically labeled starting materials (e.g., with 13C or 15N) can help to elucidate bond-forming and bond-breaking steps. Furthermore, quinoline-based fluorescent probes have been developed for sensing applications, and similar principles could be applied to design probes that report on the electronic changes occurring during a chemical reaction. rsc.org Kinetic isotope effect (KIE) studies would also be invaluable in determining the rate-determining step of a given reaction.
| Mechanistic Probe/Technique | Information Gained | Example Application |
| In situ FT-IR/NMR Spectroscopy | Reaction kinetics, detection of intermediates | Monitoring the progress of the nitration reaction to optimize conditions. |
| Isotopic Labeling (13C, 15N) | Elucidation of reaction pathways | Tracing the fate of the nitro group during reduction or substitution reactions. |
| Kinetic Isotope Effect (KIE) Studies | Identification of the rate-determining step | Investigating the mechanism of C-H activation at the 4-methyl group. |
| Fluorescent Probes | Real-time monitoring of electronic changes | Designing a derivative that fluoresces upon nucleophilic attack. |
Computational Design and Prediction of Novel Reactivity Patterns
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. walshmedicalmedia.com For this compound, computational methods can be employed to predict its reactivity and guide experimental work. Density Functional Theory (DFT) calculations can be used to determine the electron density distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential, all of which provide insights into the molecule's reactivity. researchgate.net
Furthermore, computational modeling can be used to explore potential reaction pathways and transition state energies, thereby predicting the feasibility and selectivity of a proposed transformation. csmres.co.uk For instance, the regioselectivity of electrophilic and nucleophilic attack on the quinoline ring system can be predicted. acs.org Machine learning models, trained on large datasets of chemical reactions, could also be employed to predict novel and unexpected reactivity patterns for this specific quinoline derivative. rsc.org
| Computational Approach | Predicted Property/Outcome | Relevance to Research |
| Density Functional Theory (DFT) | Electron density, HOMO/LUMO energies, electrostatic potential | Prediction of the most reactive sites for electrophilic and nucleophilic attack. |
| Transition State Theory Calculations | Reaction barriers, transition state geometries | Elucidation of reaction mechanisms and prediction of product distributions. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects | Understanding the role of the solvent and molecular conformation on reactivity. |
| Machine Learning (ML) Models | Prediction of novel reactions and products | Discovery of unexpected and potentially useful chemical transformations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
